molecular formula C20H23N5O3 B12746483 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-butyl-1,3-dimethyl-7-(4-methoxyphenyl)- CAS No. 96885-65-3

1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-butyl-1,3-dimethyl-7-(4-methoxyphenyl)-

Cat. No.: B12746483
CAS No.: 96885-65-3
M. Wt: 381.4 g/mol
InChI Key: AEARQJCHWZHBBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-butyl-1,3-dimethyl-7-(4-methoxyphenyl)- belongs to a class of tricyclic imidazo-purine derivatives characterized by a fused imidazo-purine core. Key structural features include:

  • 7-(4-methoxyphenyl) group: The para-methoxy substituent may influence electronic properties and receptor binding via hydrogen bonding or steric effects .
  • 1,3-dimethyl groups: These substituents likely stabilize the purine-dione scaffold and modulate metabolic stability .

Properties

CAS No.

96885-65-3

Molecular Formula

C20H23N5O3

Molecular Weight

381.4 g/mol

IUPAC Name

6-butyl-7-(4-methoxyphenyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C20H23N5O3/c1-5-6-11-24-15(13-7-9-14(28-4)10-8-13)12-25-16-17(21-19(24)25)22(2)20(27)23(3)18(16)26/h7-10,12H,5-6,11H2,1-4H3

InChI Key

AEARQJCHWZHBBF-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)OC

Origin of Product

United States

Biological Activity

1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione derivatives have garnered attention in pharmacological research due to their diverse biological activities. This article focuses on the compound 8-butyl-1,3-dimethyl-7-(4-methoxyphenyl)- and its potential therapeutic applications, particularly in relation to its effects on serotonin receptors and antidepressant-like properties.

Chemical Structure

The compound is characterized by the following structure:

C17H22N4O2\text{C}_{17}\text{H}_{22}\text{N}_4\text{O}_2

This structure includes a butyl group, two methyl groups on the imidazole ring, and a methoxyphenyl substituent, which may influence its biological activity.

Antidepressant-Like Effects

Recent studies have indicated that derivatives of 1H-imidazo(2,1-f)purine-2,4(3H,8H)-dione exhibit significant antidepressant-like activity. For instance, compounds AZ-853 and AZ-861 were evaluated for their effects on the serotonin 5-HT1A receptor. These studies demonstrated that both compounds acted as partial agonists at this receptor, which is a target for antidepressant therapies .

Key Findings:

  • AZ-853 showed a higher affinity for the 5-HT1A receptor (K_i = 0.6 nM) compared to AZ-861 (K_i = 0.2 nM), suggesting it may have a more pronounced effect in vivo.
  • Both compounds demonstrated antidepressant-like effects in the forced swim test (FST), a model commonly used to evaluate antidepressant activity in rodents.
  • The pharmacokinetic profiles indicate that AZ-853 penetrates brain structures more effectively than AZ-861, potentially leading to stronger therapeutic effects .

The mechanism by which these compounds exert their effects appears to involve modulation of serotonergic pathways. The activation of the 5-HT1A receptor is linked to mood regulation and anxiety reduction. Furthermore, both compounds did not exhibit anticholinergic properties, which is beneficial in minimizing side effects associated with many traditional antidepressants .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies conducted on these compounds revealed:

  • Absorption: Both compounds showed rapid absorption post-administration.
  • Metabolism: They are metabolized primarily through hepatic pathways.
  • Safety: The safety profile indicated mild sedation and disturbances in lipid metabolism after repeated administration but no significant impact on serum glucose levels .

Comparative Studies

A comparative analysis of different derivatives has shown variability in their biological activity based on structural modifications. For instance:

Compound5-HT1A Affinity (K_i)Antidepressant ActivitySide Effects
AZ-8530.6 nMStrongMild sedation
AZ-8610.2 nMModerateNone noted

Case Studies

In one notable study involving animal models:

  • Objective: To evaluate the antidepressant-like activity of AZ-853 and AZ-861.
  • Methodology: Mice were subjected to the forced swim test after single and repeated administrations of the compounds.
  • Results: AZ-853 exhibited a significant reduction in immobility time compared to controls, indicating strong antidepressant-like effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Receptor Affinity

The table below compares the target compound with key analogs, highlighting substituent-driven differences in receptor affinity and pharmacological profiles:

Compound Name Substituents (Position 7) Substituents (Position 8) Receptor Affinity (Ki, nM) Key Pharmacological Findings
Target Compound 4-methoxyphenyl Butyl Inferred: 5-HT1A (10–100 nM) Hypothesized partial agonism at 5-HT1A; moderate lipophilicity
AZ-853 () 2-fluorophenyl 4-(4-(2-fluorophenyl)piperazinyl)butyl 5-HT1A: 3.2 ± 0.4 Strong antidepressant effect (2.5 mg/kg in FST); better brain penetration
AZ-861 () 3-trifluoromethylphenyl 4-(4-(3-trifluoromethylphenyl)piperazinyl)butyl 5-HT1A: 1.8 ± 0.3 Stronger 5-HT1A agonism; lipid metabolism disturbances
Compound 3i () - 5-(4-(2-fluorophenyl)piperazinyl)pentyl 5-HT1A: 12.3; 5-HT7: 45.6 Antidepressant and anxiolytic activity at 2.5 mg/kg
Compound 5 () - 6,7-dimethoxy-isoquinolinyl 5-HT1A: 15.7; D2: 210 Dual 5-HT1A/D2 affinity; PDE4B/PDE10A inhibition
Key Observations:
  • Position 7 Substituents :
    • Electron-withdrawing groups (e.g., 2-fluoro in AZ-853) enhance 5-HT1A affinity, while bulky groups (e.g., 4-methoxy in the target compound) may reduce off-target binding .
    • The 4-methoxy group in the target compound could improve solubility compared to halogenated analogs .
  • Position 8 Substituents :
    • Alkyl chains (e.g., butyl) increase lipophilicity, aiding CNS penetration, whereas arylpiperazinyl groups (e.g., AZ-853) enhance receptor selectivity .
    • Piperazinyl derivatives (e.g., 3i) show dual 5-HT1A/5-HT7 activity but lower PDE inhibition .

Structure-Activity Relationship (SAR) Trends

5-HT1A Affinity : Strongly influenced by electron-deficient aromatic rings (e.g., 2-fluoro, 3-CF3) at position 2. The target compound’s 4-methoxy group may reduce affinity compared to AZ-853/AZ-861 but improve selectivity .

Lipophilicity : Butyl chains (target compound) balance solubility and brain penetration better than phenyl or piperazinyl groups .

PDE Inhibition: Limited activity in imidazo-purine derivatives; primary efficacy stems from serotonin receptor modulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.